

Designing Preclinical Animal Model Studies with ORY-1001 (ladademstat): Application Notes and Protocols

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Compound of Interest

Compound Name: ORY-1001(trans)

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These application notes provide a comprehensive guide for designing and conducting preclinical animal model studies to evaluate the efficacy of ORY-1001 (ladademstat), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). The following sections detail the mechanism of action of ORY-1001, protocols for in vivo studies in acute myeloid leukemia (AML), small cell lung cancer (SCLC), and breast cancer, and methods for key experimental procedures.

Introduction to ORY-1001 (ladademstat)

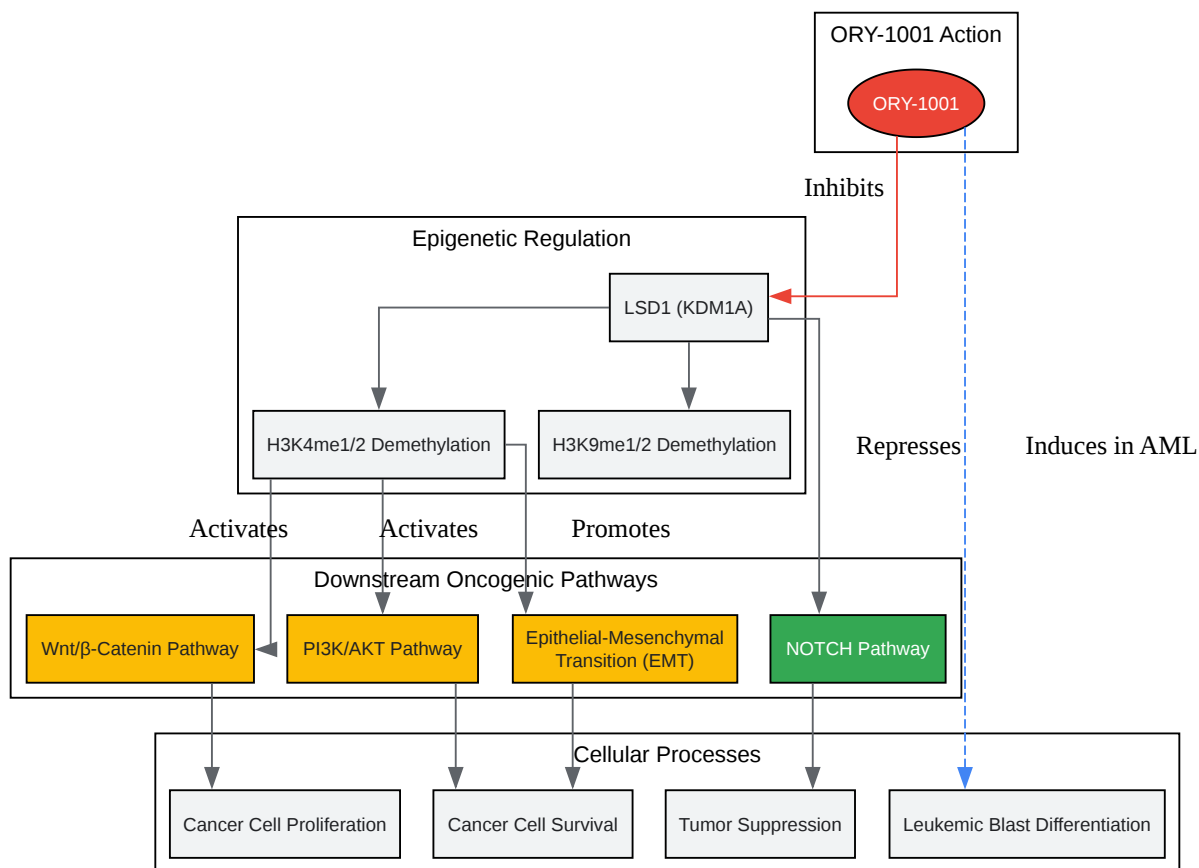
ORY-1001 is an orally bioavailable small molecule that covalently inhibits the epigenetic enzyme LSD1.^[1] LSD1 plays a crucial role in oncogenesis by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes and the activation of oncogenic pathways.^{[2][3]} By inhibiting LSD1, ORY-1001 can induce differentiation in cancer cells, particularly in hematological malignancies like AML, and suppress tumor growth in various solid tumors.^{[4][5][6]}

Mechanism of Action

ORY-1001's primary mechanism involves the inhibition of LSD1's demethylase activity. This leads to the accumulation of repressive histone marks at the promoters of genes involved in cell cycle progression and survival, and the activation of genes that promote differentiation. In AML, ORY-1001 disrupts the interaction between LSD1 and GFI-1, a key transcriptional repressor, leading to the differentiation of leukemic blasts.^[7] In SCLC, ORY-1001 has been shown to activate the NOTCH signaling pathway, a critical tumor suppressor pathway in this context.^[8]^[9]

Key Signaling Pathways Affected by ORY-1001

The inhibitory action of ORY-1001 on LSD1 impacts several critical signaling pathways implicated in cancer.



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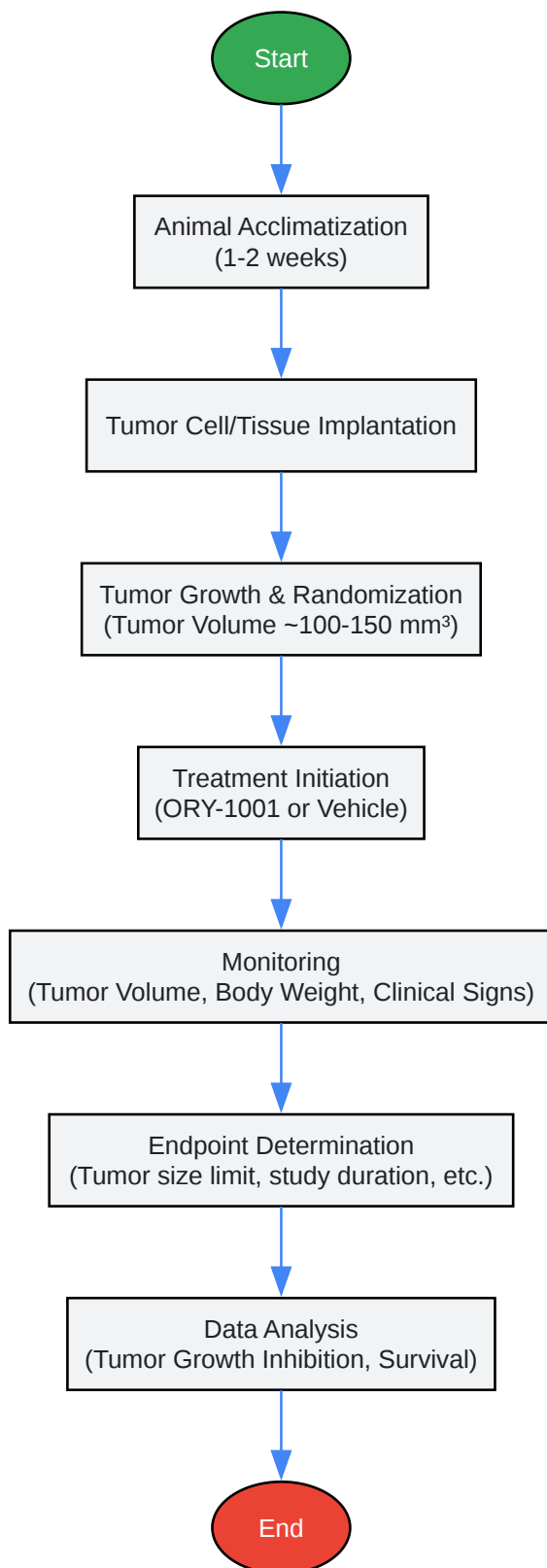
Caption: ORY-1001 inhibits LSD1, impacting key oncogenic signaling pathways.

Experimental Protocols for In Vivo Efficacy Studies

The following protocols provide a framework for conducting preclinical efficacy studies of ORY-1001 in various cancer models.

General Experimental Workflow

A typical in vivo efficacy study follows a standardized workflow.



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Caption: General workflow for an in vivo efficacy study.

Acute Myeloid Leukemia (AML) Models

2.2.1. Cell Line-Derived Xenograft (CDX) Model: MV4-11

Parameter	Protocol
Cell Line	MV4-11 (Human AML)
Animal Strain	Female SCID or NOD/SCID mice, 6-8 weeks old
Cell Preparation	Harvest exponentially growing MV4-11 cells. Resuspend in sterile PBS or culture medium mixed 1:1 with Matrigel.
Implantation	Subcutaneously inject 1×10^7 viable cells in a volume of 100-200 μL into the right flank.
Tumor Monitoring	Monitor tumor growth twice weekly using digital calipers once tumors are palpable.
Randomization	When mean tumor volume reaches 100-150 mm^3 , randomize mice into treatment and control groups.
ORY-1001 Formulation	Prepare a formulation suitable for oral gavage (e.g., in 0.5% methylcellulose).
Dosing Regimen	Administer ORY-1001 orally at doses such as $<0.020 \text{ mg/kg}$, daily or as determined by tolerability studies. The vehicle control group receives the formulation without the active compound.
Endpoints	- Primary: Tumor growth inhibition (TGI). - Secondary: Overall survival, body weight changes, clinical observations.
Data Analysis	Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$. Analyze TGI and perform statistical analysis (e.g., t-test or ANOVA). Analyze survival data using Kaplan-Meier curves and log-rank test.

2.2.2. Patient-Derived Xenograft (PDX) Model: T-cell Acute Lymphoblastic Leukemia (T-ALL)

Parameter	Protocol
Model	T-cell ALL PDX model
Animal Strain	Immunodeficient mice (e.g., NSG)
Implantation	Intravenously inject patient-derived T-ALL cells.
ORY-1001 Dosing	Daily oral administration.
Endpoints	- Primary: Overall survival. - Secondary: Engraftment levels of human leukemia cells in peripheral blood and bone marrow.

Quantitative Data Summary: ORY-1001 in Leukemia Models

Model	Treatment	Endpoint	Result	Reference
MV4-11 Xenograft	ORY-1001 (<0.020 mg/kg, p.o.)	Tumor Growth	Significantly reduced tumor growth	[10]
T-cell ALL PDX	ORY-1001	Survival	Increased survival	[11]

Small Cell Lung Cancer (SCLC) Model

2.3.1. Cell Line-Derived Xenograft (CDX) Model: NCI-H526

Parameter	Protocol
Cell Line	NCI-H526 (Human SCLC)
Animal Strain	Female athymic nude mice, 6-8 weeks old
Cell Preparation	Resuspend NCI-H526 cells in a 1:1 mixture of culture medium and Matrigel.
Implantation	Subcutaneously inject 5 x 10 ⁶ cells in a volume of 100-200 µL into the flank.
Tumor Monitoring & Randomization	As described for the MV4-11 model.
ORY-1001 Dosing	Oral administration. Dose to be determined based on tolerability studies.
Endpoints	- Primary: Tumor growth inhibition. - Secondary: Overall survival, biomarker analysis (e.g., NOTCH pathway activation).

Quantitative Data Summary: ORY-1001 in SCLC PDX Model

Model	Treatment	Endpoint	Result	Reference
Chemoresistant SCLC PDX	ORY-1001	Tumor Growth	Complete and durable tumor regression	[8] [9] [12] [13]
SCLC PDX	ORY-1001	Biomarker	NOTCH pathway activation	[8] [9] [12]

Breast Cancer Model

2.4.1. Patient-Derived Xenograft (PDX) Model with Mammosphere Formation Assay

Parameter	Protocol
Model	Luminal-B or HER2-positive breast cancer PDX
Animal Strain	Immunodeficient mice (e.g., NSG)
PDX Establishment	Implant patient tumor fragments subcutaneously into the mammary fat pad.
Ex Vivo Treatment	Excise established PDX tumors, dissociate into single cells, and culture in mammosphere-forming conditions in the presence of varying concentrations of ORY-1001.
Endpoints	<ul style="list-style-type: none">- Primary: Inhibition of mammosphere formation.- Secondary: Reduction in the expression of cancer stem cell markers (e.g., SOX2).

Quantitative Data Summary: ORY-1001 in Breast Cancer PDX Model

Model	Treatment	Endpoint	Result	Reference
Luminal-B Breast Cancer PDX	Iadademstat (ORY-1001)	Mammosphere Formation	Significantly reduced	[3] [14] [15] [16]
Luminal-B Breast Cancer PDX	Iadademstat (ORY-1001)	SOX2 Expression	Reduced	[3] [14] [15] [16]

Detailed Methodologies for Key Experiments

Tumor Volume Measurement

- Frequency: Measure tumors 2-3 times per week.
- Tool: Use a digital caliper.
- Procedure: Measure the longest diameter (length) and the perpendicular shorter diameter (width) of the tumor.

- Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = $(\text{Length} \times \text{Width}^2) / 2$.^[17]

Survival Analysis

- Monitoring: Monitor animals daily for signs of morbidity (e.g., weight loss >20%, hunched posture, lethargy).
- Endpoint: Euthanize animals when they reach a defined endpoint (e.g., tumor volume >2000 mm³, significant morbidity).
- Data Analysis: Plot survival data using a Kaplan-Meier curve.^{[18][19][20][21]} Compare survival between groups using the log-rank (Mantel-Cox) test.

Mammosphere Formation Assay

- Cell Preparation: Dissociate PDX tumor tissue into a single-cell suspension.
- Plating: Plate cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
- Culture Medium: Use a serum-free medium supplemented with growth factors (e.g., EGF, bFGF).
- Treatment: Add ORY-1001 at various concentrations to the culture medium.
- Incubation: Culture for 7-10 days to allow for mammosphere formation.
- Quantification: Count the number of mammospheres (typically >50 µm in diameter) per well.

Conclusion

These application notes and protocols provide a robust framework for the preclinical evaluation of ORY-1001 in various cancer models. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the assessment of ORY-1001's therapeutic potential and informing its clinical development. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

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